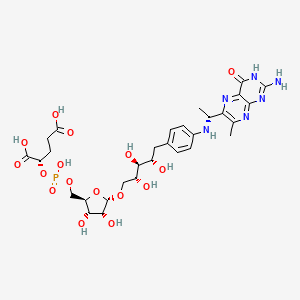
Methanopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanopterin is a pterin derivative that plays a crucial role in the metabolism of methanogenic archaeaThis compound is structurally and functionally analogous to folic acid, which is found in other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanopterin can be synthesized through a series of chemical reactions involving the reduction of pterin derivatives. The synthesis typically involves the use of coenzyme F420-dependent enzymes, such as 5,10-methylenetetrahydrothis compound reductase .
Industrial Production Methods: Large-scale production of this compound involves the anaerobic growth of methanogenic bacteria in fermentors. Advanced purification techniques and modern two-dimensional high-frequency nuclear-magnetic-resonance methods are used to elucidate the structure and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Methanopterin undergoes various chemical reactions, including reduction and oxidation. The reduction of 5,10-methylenetetrahydrothis compound to 5-methyl-H4MPT is catalyzed by coenzyme F420-dependent enzymes .
Common Reagents and Conditions: The reactions typically occur under anaerobic conditions with the presence of specific enzymes and coenzymes. For example, the reduction reaction involves coenzyme F420 as a cosubstrate .
Major Products: The major products formed from these reactions include methane and other reduced one-carbon compounds .
Scientific Research Applications
Methanopterin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a one-carbon carrier in the metabolism of methanogenic archaea, sulfate-reducing archaea, and methylotrophic bacteria . Additionally, this compound is involved in the biosynthesis of tetrahydrothis compound, which is crucial for the reduction of carbon dioxide to methane .
Mechanism of Action
Methanopterin functions as a coenzyme in the methanogenesis pathway. It facilitates the transfer of one-carbon units during the reduction of carbon dioxide to methane. The mechanism involves the formation of a ternary complex with methyl coenzyme M and coenzyme B, which is then reduced by a nickel-containing protein .
Comparison with Similar Compounds
- Folic Acid
- Tetrahydrofolate
- Methanofuran
Methanopterin’s uniqueness lies in its specific role in the methanogenesis pathway, which is not shared by its analogs .
Properties
CAS No. |
79484-89-2 |
|---|---|
Molecular Formula |
C30H41N6O16P |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1 |
InChI Key |
ZHAHWVAVMXKKOA-NKRFXTRVSA-N |
Isomeric SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















